

(4-Phenoxyphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

Cat. No.: B189083

[Get Quote](#)

An In-depth Technical Guide on (4-Phenoxyphenyl)methanol

This guide provides essential physicochemical data for **(4-Phenoxyphenyl)methanol**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of **(4-Phenoxyphenyl)methanol** are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1]
Molecular Weight	200.23 g/mol	[1] [2]

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of a compound like **(4-Phenoxyphenyl)methanol** typically involve the following standard analytical techniques.

1. Mass Spectrometry for Molecular Weight Determination

- Objective: To determine the accurate molecular mass of the compound.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Methodology:
 - Sample Preparation: A dilute solution of **(4-Phenoxyphenyl)methanol** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar molecules.
 - Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
 - Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
 - Data Interpretation: The peak corresponding to the molecular ion ($[M+H]^+$, $[M+Na]^+$, or $[M]^{+\cdot}$) is identified to determine the molecular weight. For **(4-Phenoxyphenyl)methanol**, a prominent peak would be expected around m/z 200.23.

2. Elemental Analysis for Molecular Formula Determination

- Objective: To determine the empirical formula by quantifying the percentage of each element (C, H, O).
- Instrumentation: An elemental analyzer.
- Methodology:
 - Sample Preparation: A precise amount of the dried, pure compound is weighed.
 - Combustion: The sample is combusted in a furnace at high temperatures in the presence of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and other elements to their respective oxides.

- Separation and Detection: The combustion gases are passed through a series of columns that separate the CO₂, H₂O, and other gases. The amount of each gas is quantified using a thermal conductivity detector or other suitable detectors.
- Calculation: The percentages of carbon and hydrogen are calculated from the amounts of CO₂ and H₂O produced. The percentage of oxygen is typically determined by difference.
- Formula Determination: The elemental percentages are used to calculate the empirical formula. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its molecular formula, and the corresponding molecular weight.

[Click to download full resolution via product page](#)

Caption: Relationship between chemical name, formula, and molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Phenoxyphenyl)methanol | C₁₃H₁₂O₂ | CID 826195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Phenoxyphenyl)methanol [myskinrecipes.com]
- To cite this document: BenchChem. [(4-Phenoxyphenyl)methanol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189083#4-phenoxyphenyl-methanol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com